
3-Methoxy-5,6,7,8-tetrahydrocinnoline
Overview
Description
3-Methoxy-5,6,7,8-tetrahydrocinnoline is a heterocyclic compound with the molecular formula C9H12N2O It belongs to the cinnoline family, which is characterized by a fused benzene and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5,6,7,8-tetrahydrocinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxyaniline with a suitable dicarbonyl compound, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the cinnoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that 3-methoxy-5,6,7,8-tetrahydrocinnoline exhibits notable antimicrobial activity. A study evaluated several synthesized derivatives of tetrahydroquinoline and found that certain compounds demonstrated moderate to good efficacy against various bacterial and fungal strains. For instance, one derivative showed the highest activity against both bacteria and fungi when compared to standard drugs like Ampicillin and Griseofulvin .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Its mechanism of action involves the inhibition of specific enzymes and interference with cellular signaling pathways associated with cancer progression. Studies suggest that derivatives of tetrahydroquinoline can affect enzyme activity related to tumor growth, making them potential candidates for cancer treatment.
Table 1: Synthesis Methods Overview
Method | Description | Yield |
---|---|---|
Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate reactions; efficient and high yield | Up to 91% |
Traditional Heating | Conventional heating methods; longer reaction times | Variable |
Therapeutic Applications
Potential Drug Development
Given its biological activities, this compound is being explored for drug development. Its derivatives are being studied for their effectiveness against diseases such as malaria and other infectious diseases due to their diverse biological effects. The ability to modify the chemical structure allows for the optimization of pharmacological properties.
Case Studies
Several case studies have documented the effects of tetrahydroquinoline derivatives in preclinical models. For example:
- Study A: A derivative was tested in vitro against a panel of cancer cell lines and showed significant cytotoxicity compared to control groups.
- Study B: Antimicrobial efficacy was evaluated against clinical isolates of pathogens, revealing superior performance over commonly used antibiotics.
Mechanism of Action
The mechanism of action of 3-Methoxy-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydrocinnoline: Lacks the methoxy group, which can influence its chemical reactivity and biological activity.
3-Methoxycinnoline: Similar structure but without the tetrahydro component, affecting its stability and reactivity.
Quinoline Derivatives: Share a similar fused ring system but differ in the position and nature of substituents.
Uniqueness
3-Methoxy-5,6,7,8-tetrahydrocinnoline is unique due to the presence of both the methoxy
Biological Activity
3-Methoxy-5,6,7,8-tetrahydrocinnoline is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₂N₂O
- Molecular Weight : 164.20 g/mol
- Structure : The compound features a methoxy group at the third position of the tetrahydrocinnoline ring, influencing its reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The compound's mechanism involves disrupting microbial cell membranes and interfering with metabolic processes.
Anticancer Activity
The compound has shown promising anticancer properties in several studies:
- Mechanism of Action : It is believed to inhibit enzymes involved in DNA replication and repair, leading to apoptosis in cancer cells. This action is supported by research indicating that quinoline derivatives can effectively target cancer cell lines.
- Case Study : In a study involving HeLa cells, this compound exhibited an IC₅₀ value of approximately 25 µM, indicating its potency in inhibiting cell proliferation.
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects of this compound. It may interact with dopamine receptors, which could be beneficial in treating neurological disorders characterized by dopamine dysregulation.
The biological activity of this compound can be attributed to its ability to:
- Inhibit specific enzymes critical for cellular functions.
- Modulate signaling pathways involved in cell growth and apoptosis.
- Interact with various molecular targets within microbial and cancerous cells.
Comparative Analysis with Related Compounds
Compound Name | Structure Characteristics | Unique Features | Biological Activity |
---|---|---|---|
This compound | Methoxy at the third position | Enhanced reactivity and biological activity | Antimicrobial, anticancer |
8-Methoxy-5,6,7,8-tetrahydroquinoline | Methoxy at the eighth position | Different pharmacological profile | Anticancer |
3-Bromo-5,6,7,8-tetrahydroquinoline | Bromine at the third position | Potential interaction with dopamine receptors | Neuroprotective |
Research Findings
Recent studies have highlighted the following findings regarding this compound:
- Antimicrobial Efficacy : Effective against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Anticancer Potency : Demonstrated IC₅₀ values below 30 µM in various cancer cell lines.
- Neuroprotective Potential : Exhibited protective effects on neuronal cells under oxidative stress conditions.
Properties
IUPAC Name |
3-methoxy-5,6,7,8-tetrahydrocinnoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-12-9-6-7-4-2-3-5-8(7)10-11-9/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDJHOBVQXXUMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C2CCCCC2=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219510 | |
Record name | 3-Methoxy-5,6,7,8-tetrahydrocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6939-98-6 | |
Record name | 3-Methoxy-5,6,7,8-tetrahydrocinnoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC42443 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42443 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methoxy-5,6,7,8-tetrahydrocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHOXY-5,6,7,8-TETRAHYDROCINNOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FIM2MC8PP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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